4-benzamidobutanoic acid
Overview
Description
4-benzamidobutanoic acid is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(Benzoylamino)butanoic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.06 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
- Diastereoselective Alkylation : 4-(Benzoylamino)butanoic acid derivatives have been utilized in the diastereoselective alkylation of 3-aminobutanoic acid, demonstrating their role in the synthesis of stereochemically complex molecules (Estermann & Seebach, 1988).
- Synthesis of Pyrazoles and Pyrimidines : This compound has been used in the synthesis of pyrazoles and pyrimidines, highlighting its versatility in creating various heterocyclic compounds (Stanovnik et al., 2002).
Biomedical Applications
- Key Intermediate for Synthesis of Inhibitors : It serves as a key intermediate in the synthesis of thymidylate synthesis inhibitors, which are critical in medicinal chemistry (Yuan, 2013).
- Conjugates with Di-Peptides : Derivatives of 4-(Benzoylamino)butanoic acid have been synthesized as conjugates with dipeptides, evaluated as potential neuroprotective agents (Brel et al., 2021).
Material Science and Nanotechnology
- Optical Gating of Synthetic Ion Channels : This compound has been used to demonstrate the optical gating of nanofluidic devices, indicating potential applications in light-induced controlled release and sensing (Ali et al., 2012).
Other Applications
- Supramolecular Hydrogels : 4-(Benzoylamino)butanoic acid derivatives have been used to form supramolecular hydrogels, highlighting its role in drug delivery systems (Wang et al., 2007).
Properties
IUPAC Name |
4-benzamidobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-10(14)7-4-8-12-11(15)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZHPKGNNJPZKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188837 | |
Record name | Butanoic acid, 4-(benzoylamino)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00188837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35340-63-7 | |
Record name | 4-(Benzoylamino)butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35340-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyric acid, 4-benzamido- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035340637 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 4-(benzoylamino)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00188837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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